

JSH-23: A Technical Guide to a Selective NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **JSH-23**, a potent and selective inhibitor of the Nuclear Factor-kB (NF-kB) signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in areas such as inflammation, immunology, oncology, and neurobiology.

Core Chemical and Physical Properties

JSH-23, systematically named 4-methyl-N1-(3-phenylpropyl)benzene-1,2-diamine, is a small molecule inhibitor with the chemical formula C₁₆H₂₀N₂.[1] It is a cell-permeable diamino compound that has gained significant attention for its specific mode of action in targeting the NF-κB signaling cascade.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for **JSH-23** are summarized in the table below.



Property	Value	Citations
IUPAC Name	4-methyl-N1-(3- phenylpropyl)benzene-1,2- diamine	[2][3]
Synonyms	NF-ĸB Activation Inhibitor II	[3]
CAS Number	749886-87-1	[3]
Molecular Formula	C16H20N2	[1][3]
Molecular Weight	240.34 g/mol	[1][2]
IC50	7.1 μM (for NF-κB transcriptional activity in LPS- stimulated RAW 264.7 macrophages)	[3][4][5][6]
Solubility	DMSO: ≥24 mg/mLEthanol: ≥17.1 mg/mL (with ultrasonic assistance)Water: Insoluble	[1][2][6]
Appearance	Crystalline solid	[3]
Storage	Solid form at -20°C. Stock solutions can be stored at -20°C for up to 3 months. Avoid long-term storage of diluted solutions.	[2]

Mechanism of Action: Selective Inhibition of NF-κB p65 Nuclear Translocation

JSH-23 exerts its inhibitory effect on the NF-κB pathway through a distinct and selective mechanism. Unlike many other NF-κB inhibitors that target upstream components like IκB kinases (IKKs), **JSH-23** acts downstream by directly interfering with the nuclear translocation of the p65 (RelA) subunit of the NF-κB complex.[2][7] Crucially, it does not affect the degradation of the inhibitory protein IκBα.[3][4]





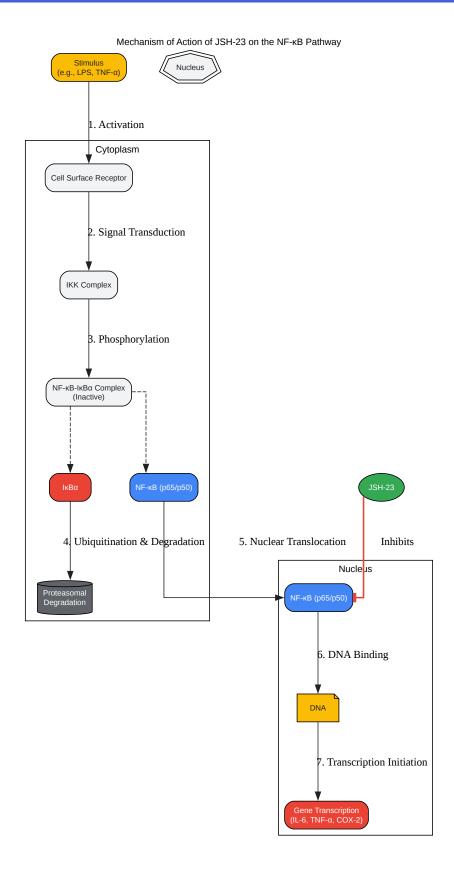


Under basal conditions, NF-κB dimers (most commonly the p65/p50 heterodimer) are sequestered in the cytoplasm by IκB proteins.[8] Upon stimulation by various signals such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IKK complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[8] This unmasks the nuclear localization sequence (NLS) on the NF-κB subunits, allowing the dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and other response genes.[7]

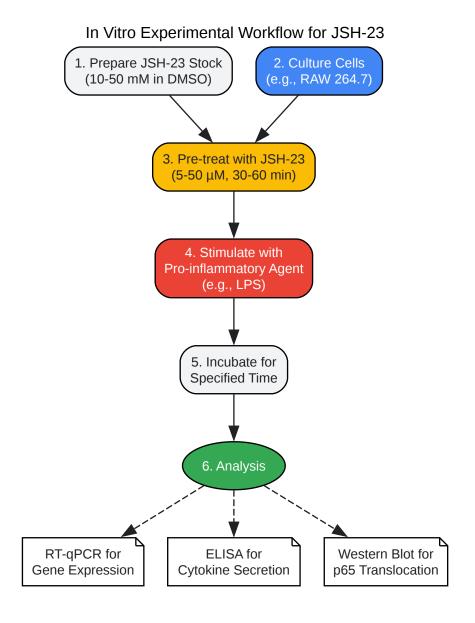
JSH-23 specifically blocks the nuclear import of the p65 subunit, thereby preventing the NF- κ B dimer from reaching its genomic targets.[9] This leads to a downstream suppression of NF- κ B-mediated gene expression, including cytokines like IL-6 and TNF- α , as well as enzymes such as COX-2 and iNOS.[10]

Interestingly, some studies have shown that **JSH-23** can also indirectly influence other pathways. For instance, it has been observed to increase the levels of Nrf2 and hemeoxygenase-1 (HO-1), suggesting a potential role in enhancing antioxidant defenses.[4] [10]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 8-oxo-dgtp.com [8-oxo-dgtp.com]
- 2. 8-oxo-dgtp.com [8-oxo-dgtp.com]







- 3. caymanchem.com [caymanchem.com]
- 4. The Novel Antioxidant Compound JSH-23 Prevents Osteolysis by Scavenging ROS
 During Both Osteoclastogenesis and Osteoblastogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. A Selective Nuclear Factor-κB Inhibitor, JSH-23, Exhibits Antidepressant-like Effects and Reduces Brain Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JSH-23 targets nuclear factor-kappa B and reverses various deficits in experimental diabetic neuropathy: effect on neuroinflammation and antioxidant defence PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JSH-23: A Technical Guide to a Selective NF-κB Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684581#understanding-jsh-23-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com